molecular formula C19H18ClN3OS B2591012 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 851078-90-5

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2591012
CAS No.: 851078-90-5
M. Wt: 371.88
InChI Key: SQCASRMNCPXNCQ-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that features a unique combination of imidazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development.

    Biology: It can be used as a probe to study enzyme interactions and protein binding.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
  • 2-((1-(3-bromophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

The presence of the 3-chlorophenyl group in 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds. This substitution can significantly affect the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-6-7-14(2)17(10-13)22-18(24)12-25-19-21-8-9-23(19)16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCASRMNCPXNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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